molecular formula C11H13FO3S B8561354 Methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionate

Methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionate

Cat. No. B8561354
M. Wt: 244.28 g/mol
InChI Key: ADWWGHQIQLUIHA-UHFFFAOYSA-N
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Patent
US06849763B2

Procedure details

The methyl 2-methyl-oxirane-carboxylate of formula (1), which was obtained by epoxidation, was reacted with 4-fluorothiophenol [formula (2)] in the presence of sodium hydride under the conditions listed in Scheme-2. The obtained methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionate of formula (3) was hydrolyzed with potassium hydroxide in aqueous ethanol over a period of 22 hours to yield the 2-hydroxy-2-methyl-3-(4-fluorophenylthio)-propionic acid of formula (4), which was converted into the acid chloride of formula (5) with thionyl chloride in dimethyl acetamide at −15° C.
Quantity
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Type
reactant
Reaction Step One
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reactant
Reaction Step One
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reactant
Reaction Step Two
[Compound]
Name
( 3 )
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reactant
Reaction Step Two
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(S)=CC=1.[H-].[Na+].[OH:11][C:12]([CH3:26])([CH2:17][S:18][C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)[C:13]([O:15]C)=[O:14].[OH-].[K+]>C(O)C>[OH:11][C:12]([CH3:26])([CH2:17][S:18][C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)[C:13]([OH:15])=[O:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)OC)(CSC1=CC=C(C=C1)F)C
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)(CSC1=CC=C(C=C1)F)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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